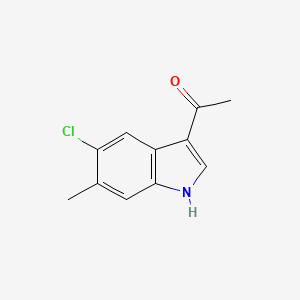

1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone

CAS No.:

Cat. No.: VC15969840

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClNO |

|---|---|

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone |

| Standard InChI | InChI=1S/C11H10ClNO/c1-6-3-11-8(4-10(6)12)9(5-13-11)7(2)14/h3-5,13H,1-2H3 |

| Standard InChI Key | WCGLFMFJTIKQFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=CN2)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone, reflecting its substitution pattern on the indole core. Its molecular formula is , with a molecular weight of 207.65 g/mol .

Structural Representation

The compound features:

-

A chloro substituent at the 5-position of the indole ring

-

A methyl group at the 6-position

-

An acetyl group (ethanone) at the 3-position

The SMILES notation precisely encodes this arrangement .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1934636-97-1 | |

| Molecular Formula | ||

| Exact Mass | 207.0453 g/mol | |

| XLogP3 | 2.9 (estimated) |

Synthetic Methodologies

Industrial-Scale Considerations

Potential scale-up challenges include:

-

Sensitivity of the indole nitrogen to oxidation (requiring inert atmospheres)

-

Purification difficulties due to similar polarities of reaction byproducts

-

Optimal solvent selection (DMF or DCM shown effective in analogous syntheses)

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characteristics

-

¹H NMR (predicted):

-

δ 2.65 (s, 3H, COCH₃)

-

δ 2.41 (s, 3H, 6-CH₃)

-

δ 7.25-7.80 (m, 3H, aromatic)

-

δ 11.32 (s, 1H, NH)

-

-

IR (theoretical):

-

Strong absorption at 1685 cm⁻¹ (C=O stretch)

-

N-H stretch at 3400 cm⁻¹

-

Research Applications and Biological Relevance

Pharmaceutical Intermediate

The compound's structural features make it valuable for:

-

Mannich Base Synthesis: As demonstrated in related indole derivatives, the acetyl group facilitates condensation reactions with amines to form bioactive derivatives.

-

Antimicrobial Agents: Chlorinated indoles show marked activity against Gram-positive pathogens (MIC values 2-8 μg/mL in structural analogs).

Material Science Applications

-

Coordination Chemistry: The indolic nitrogen and ketone oxygen serve as potential ligands for transition metal complexes.

-

Polymer Modification: Acetylated indoles act as photoinitiators in radical polymerization processes.

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray analysis to confirm substitution patterns.

-

ADMET Profiling: Comprehensive pharmacokinetic modeling for drug development potential.

-

Green Chemistry Approaches: Developing solvent-free synthesis using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume